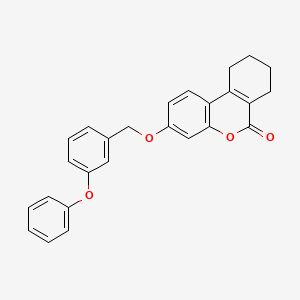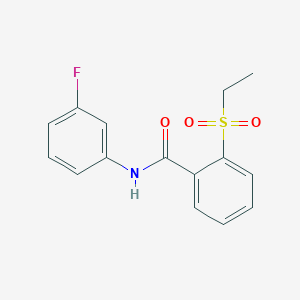
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo(C)chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxybenzyl group attached to a benzochromenone core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromenone structure.
Attachment of the phenoxybenzyl group: The phenoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable phenoxybenzyl halide reacts with the benzochromenone core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The phenoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. The phenoxybenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The benzochromenone core may also play a role in its biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(3-Phenoxy-benzyloxy)-benzo©chromen-6-one: Lacks the tetrahydro component, leading to different chemical properties.
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-5-one: Variation in the position of the functional groups.
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
3-(3-Phenoxy-benzyloxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one is unique due to its specific combination of functional groups and the tetrahydrobenzochromenone core
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[(3-phenoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H22O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-3,6-10,13-16H,4-5,11-12,17H2 |
InChI Key |
SNFLWAOJPNVSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)OC5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11161135.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylnorleucine](/img/structure/B11161144.png)
![(6-oxobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11161151.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11161168.png)
![6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11161180.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B11161190.png)
![N~1~-(6-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11161191.png)
![4-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11161196.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11161199.png)
![methyl {7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161207.png)

![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11161219.png)
![4-(acetylamino)-N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11161222.png)
![8-chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11161227.png)
